molecular formula C8H15NO2 B13545305 (3-Amino-2,2-dimethylcyclobutyl)acetic acid CAS No. 2302-79-6

(3-Amino-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B13545305
CAS No.: 2302-79-6
M. Wt: 157.21 g/mol
InChI Key: RMKJBBVOFCLYBL-UHFFFAOYSA-N
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Description

(3-Amino-2,2-dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutane ring substituted with an amino group and two methyl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-dimethylcyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with ammonia to introduce the amino group, followed by carboxylation to form the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3-Amino-2,2-dimethylcyclobutyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-2,2-dimethylcyclobutyl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-2,2-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

2302-79-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(3-amino-2,2-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

RMKJBBVOFCLYBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1N)CC(=O)O)C

Origin of Product

United States

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